2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid
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Overview
Description
2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both thiophene and benzimidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen heteroatoms in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid typically involves the condensation of a thiophene derivative with an o-phenylenediamine derivative, followed by carboxylation. One common method is as follows:
Condensation Reaction: The reaction between 2-thiophenecarboxaldehyde and o-phenylenediamine in the presence of an acid catalyst (such as hydrochloric acid) to form 2-thiophen-2-ylbenzimidazole.
Carboxylation: The resulting 2-thiophen-2-ylbenzimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine, chlorine gas, and other electrophilic reagents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting antimicrobial or anticancer effects. The presence of both thiophene and benzimidazole rings allows for versatile interactions with various biological targets, including DNA, proteins, and cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Thiophen-2-ylbenzimidazole: Lacks the carboxylic acid group, which may reduce its solubility and reactivity.
Benzimidazole-5-carboxylic acid: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
Thiophene-2-carboxylic acid: Lacks the benzimidazole ring, which may limit its biological applications.
Uniqueness
2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is unique due to the combination of the thiophene and benzimidazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBAEALJFFNPFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406809 |
Source
|
Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174422-11-8 |
Source
|
Record name | 2-(2-Thienyl)-1H-benzimidazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174422-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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